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Compound of Interest

Compound Name: 2-Phenoxypyridine

Cat. No.: B1581987

Introduction

2-Phenoxypyridine is a versatile heterocyclic compound that belongs to the diaryl ether family.
Its unique structure, which integrates an electron-deficient pyridine ring with an electron-rich
phenyl ring through a flexible ether linkage, imparts a distinct profile of reactivity and
functionality. This duality makes it a valuable scaffold and building block in various fields, most
notably in medicinal chemistry and materials science. As a core component in the design of
novel bioactive molecules, understanding the fundamental properties, synthesis, and reactivity
of 2-phenoxypyridine is paramount for researchers and drug development professionals. This
guide provides a comprehensive technical overview of its chemical properties, structural
features, spectroscopic signature, synthesis protocols, and key applications, with a focus on
delivering field-proven insights and methodologies.

Molecular Structure and Physicochemical Properties
1.1. Structural Elucidation

The structure of 2-phenoxypyridine, systematically named phenyl 2-pyridyl ether, consists of a
pyridine ring substituted at the C2 position with a phenoxy group. The ether oxygen atom acts
as a bridge, connecting the two aromatic systems. This linkage allows for considerable
rotational freedom, resulting in a non-planar preferred conformation. The lone pairs on the
ether oxygen can participate in resonance with the phenyl ring, while the electronegative
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nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the

electronic distribution across the molecule.

Caption: 2D structure of 2-phenoxypyridine.

1.2. Physicochemical Data

The key physical and chemical properties of 2-phenoxypyridine are summarized in the table

below. These values are essential for predicting its behavior in chemical reactions, for

purification, and for computational modeling studies.

Property Value Reference(s)
CAS Number 4783-68-0 [1]
Molecular Formula C11HoNO [1]
Molecular Weight 171.19 g/mol [1]
Appearance Crystalline powder [2]
Melting Point 46-48 °C [3]
Boiling Point 277-277.5 °C [3]

Density (Predicted)

1.117 £ 0.06 g/cm3

[3]

pKa (Predicted) 259+0.12 [3]
Hydrogen Bond Donors 0 [1]
Hydrogen Bond Acceptors 2 [1]
Rotatable Bonds 2 [1]

IUPAC Name

2-phenoxypyridine

[1]

Synonyms

Phenyl 2-pyridyl ether

[1]

Spectroscopic Characterization

Authenticating the structure of 2-phenoxypyridine relies on a combination of standard

spectroscopic techniques.
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2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-

phenoxypyridine. The proton (*H) and carbon (**C) NMR spectra show distinct signals for both

the pyridine and phenyl rings.

Chemical Shift Lo .
Nucleus Multiplicity Assignment Reference(s)
(3, ppm)
H at C6
H NMR 8.10 - 8.20 m - [4]
(pyridine)
H at C4
7.60 - 7.75 m iy [4]
(pyridine)
H at C2', C6'
7.35-7.45 m [4]
(phenyl)
7.15-7.25 m H at C4' (phenyl)  [4]
H at C3', C5'
7.05-7.15 m [4]
(phenyl)
H at C3, C5
6.90 - 7.00 m o [4]
(pyridine)
13C NMR 163.9 S C2 (pyridine) [5]
154.4 s C1' (phenyl) [5]
147.8 S C6 (pyridine) [5]
139.5 S C4 (pyridine) [5]
129.5 S C3', C5' (phenyl) [5]
1245 s C4' (phenyl) [5]
121.1 s C2', C6' (phenyl)  [5]
118.9 S C5 (pyridine) [5]
111.6 S C3 (pyridine) [5]
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Note: Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer
frequency.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-phenoxypyridine is characterized by several key absorption bands:

e ~3050 cm~1: Aromatic C-H stretching vibrations.

e ~1580-1600 cm~1: Aromatic C=C ring stretching vibrations for both pyridine and phenyl rings.
e ~1240 cm~% Asymmetric C-O-C (aryl ether) stretching, which is a highly characteristic peak.

e ~1100 cm~1: Symmetric C-O-C stretching.

2.3. Mass Spectrometry (MS)

In mass spectrometry, 2-phenoxypyridine typically shows a prominent molecular ion peak
[M]* at m/z = 171, corresponding to its molecular weight.[1] Common fragmentation patterns
involve cleavage of the ether bond.

Synthesis of 2-Phenoxypyridine

The formation of the C-O ether bond between the pyridine and phenyl rings can be achieved
through several synthetic strategies, ranging from classical high-temperature methods to
modern, milder protocols.

3.1. Modern Approach: Aryne-Mediated Synthesis

A highly efficient and mild synthesis utilizes aryne chemistry.[4] This approach is favored for its
high yields and environmentally benign nature, as it avoids the use of transition metal catalysts
and harsh conditions.

Causality and Rationale: This method generates a highly reactive benzyne intermediate in situ
from a stable precursor like 2-(trimethylsilyl)phenyl triluoromethanesulfonate. The pyridin-
2(1H)-one tautomer of 2-hydroxypyridine acts as the nucleophile, attacking the aryne
intermediate to form the desired product. The use of cesium fluoride (CsF) as a fluoride source
is critical for generating the aryne under mild, room-temperature conditions.
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Reagents & Conditions

Room Temperature

Acetonitrile (Solvent)

Reaction & Work-up

. — . ~ Aqueous Work-up & ~ - g o
Stir for 4h P Concentrate in vacuo »| Ethyl Acetate Extraction P Purification 2-Phenoxypyridine

Cesium Fluoride (CsF)

\]

2-(TMS)phenyl triflate

Pyridin-2(1H)-one

Click to download full resolution via product page
Caption: Workflow for the aryne-mediated synthesis of 2-phenoxypyridine.
Experimental Protocol:
e Setup: To an oven-dried flask, add pyridin-2(1H)-one (1.0 equiv).

o Reagent Addition: Add acetonitrile as the solvent, followed by 2-(trimethylsilyl)phenyl
trifluoromethanesulfonate (1.2 equiv).

e Initiation: Add cesium fluoride (3.0 equiv) to the stirred solution at room temperature.

» Reaction: Allow the mixture to stir at room temperature for approximately 4 hours, monitoring
progress by thin-layer chromatography (TLC).

o Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add
water to the residue and extract three times with ethyl acetate.
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 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate. The crude product can be purified by column chromatography on silica gel to
yield pure 2-phenoxypyridine.[4]

3.2. Classical Approach: Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, involving the copper-
catalyzed reaction between an aryl halide and a phenol.[6]

Causality and Rationale: This reaction typically requires a copper catalyst (often in
stoichiometric amounts in older procedures) to facilitate the coupling between the phenoxide
nucleophile and the 2-halopyridine electrophile.[7][8] The primary drawback of the traditional
Ulimann reaction is the need for high temperatures (often >200 °C) and high-boiling polar
solvents, which can limit its functional group tolerance and overall applicability.[6] Modern
variations have been developed with specialized ligands to enable the reaction under milder
conditions.

Caption: General scheme for the Ullmann ether synthesis.

Chemical Reactivity and Applications
4.1. Reactivity Profile

The reactivity of 2-phenoxypyridine is governed by its constituent rings.

» Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring is
generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic
attack, particularly when activated.

e Phenyl Ring: The phenoxy group is an ortho-, para-director for electrophilic aromatic
substitution. The reactivity can be modulated by the electron-withdrawing effect of the 2-
pyridyl ether moiety.

o Coordination Chemistry: The pyridine nitrogen serves as a Lewis base, making 2-
phenoxypyridine a potential monodentate ligand for transition metals, analogous to other
pyridine-based ligands.[9]

4.2. Core Application in Drug Discovery: P2Y1 Receptor Antagonists
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A significant application of the 2-phenoxypyridine scaffold is in the development of
antithrombotic agents. Specifically, it has been used as a core structure for a novel class of
P2Y1 receptor antagonists.[10]

Biological Context: The P2Y1 receptor is a G protein-coupled receptor found on platelets. Its
activation by adenosine diphosphate (ADP) is a critical step in initiating platelet aggregation,
which leads to thrombus (blood clot) formation. Antagonizing this receptor is a promising
therapeutic strategy for preventing arterial thrombosis with a potentially lower bleeding risk
compared to other antiplatelet agents.[10]

Researchers discovered that a 2-(phenoxypyridine)-3-phenylurea chemotype effectively
inhibited ADP-mediated platelet aggregation. Optimization of this series led to potent and
efficacious P2Y1 antagonists.[10]

Caption: Role of the 2-phenoxypyridine core in P2Y1 antagonist design.

Toxicology and Safety Handling

While 2-phenoxypyridine is a valuable laboratory chemical, appropriate safety measures must
be observed during its handling.

o Acute Toxicity: Specific, comprehensive toxicological data for 2-phenoxypyridine is limited.
The Safety Data Sheet (SDS) often indicates "no data available" for acute oral, dermal, and
inhalation toxicity.

o Handling Precautions: As a standard practice for all chemical reagents, handling should be
performed in a well-ventilated fume hood.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

¢ In case of Exposure:
o Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.

o Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15
minutes.
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o Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

2-Phenoxypyridine is a compound of significant interest due to its unique structural and
electronic properties. It serves as a privileged scaffold in medicinal chemistry, exemplified by its
successful incorporation into potent P2Y1 receptor antagonists for antithrombotic therapy. The
development of mild and efficient synthetic routes, such as those employing aryne chemistry,
has made this versatile building block more accessible for further exploration. Its well-defined
spectroscopic signature allows for unambiguous characterization, ensuring reliability in
complex synthetic sequences. For researchers and professionals in drug discovery, 2-
phenoxypyridine represents a valuable tool with proven potential for the development of novel
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Chemical Properties,
Structure, and Applications of 2-Phenoxypyridine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1581987#2-phenoxypyridine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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